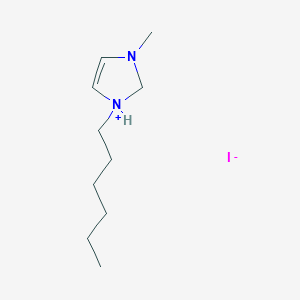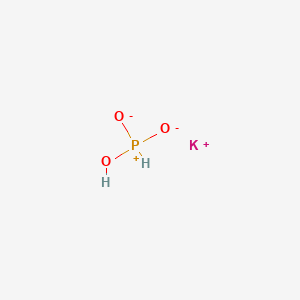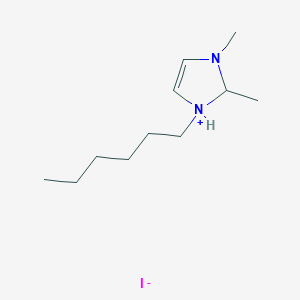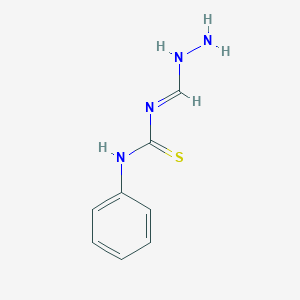
1H-Imidazolium, 1-hexyl-3-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a versatile compound widely used in various scientific and industrial applications due to its unique properties, such as high thermal stability, low volatility, and excellent solvating abilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide can be synthesized through the alkylation of 1-methylimidazole with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of 1-hexyl-3-methylimidazolium iodide is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form imidazolium derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the iodide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like DMF are employed.
Major Products Formed:
Oxidation: Imidazolium oxides and hydroxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Various substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-hexyl-3-methyl-, iodide is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: It is used in the study of biological membranes and as a medium for enzymatic reactions.
Medicine: Its antimicrobial properties make it useful in developing new antibiotics and antifungal agents.
Industry: It is employed in electrochemical applications, such as in batteries and fuel cells, and as a green solvent in chemical processes.
Mecanismo De Acción
The mechanism by which 1H-Imidazolium, 1-hexyl-3-methyl-, iodide exerts its effects involves its interaction with biological membranes and enzymes. The imidazolium ring disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Cell Membranes: Disruption of phospholipid bilayers.
Enzymes: Inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazolium iodide
1-Hexyl-3-methylimidazolium hexafluorophosphate
1-Hexyl-3-methylimidazolium chloride
Propiedades
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)



![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)


